5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole
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Overview
Description
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is a compound of great interest due to its unique structural features and promising potential in various fields of scientific research
Preparation Methods
The synthesis of 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps, utilizing a range of reagents and specific reaction conditions to achieve the final product. Commonly, the synthetic route includes:
Step 1
Formation of the piperidine moiety, often initiated by the reaction of piperidine with appropriate acylating agents.
Step 2
Introduction of the 3-chloropyridin-4-yl group via nucleophilic substitution.
Step 3
Coupling of the piperidine derivative with the benzothiadiazole unit through a series of condensation reactions.
These steps require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final compound. Industrial production may involve scale-up processes, including continuous flow reactions and optimizations for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:
Oxidation
Typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction
Involving reducing agents like lithium aluminum hydride or sodium borohydride, yielding reduced forms of the compound.
Substitution
These reactions can produce a range of products, depending on the specific reagents and conditions used, offering versatility in the manipulation of the compound for different applications.
Scientific Research Applications
5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole is utilized in various scientific research areas:
Chemistry
As a building block for the synthesis of more complex molecules and for studying reaction mechanisms.
Biology
Investigated for its potential bioactivity, including antimicrobial and anti-cancer properties.
Medicine
Explored for its role in developing new therapeutic agents and drug delivery systems.
Industry
Used in the development of materials with specific properties, such as semiconductors and dyes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets
May include enzymes, receptors, and proteins relevant to its bioactivity.
Pathways Involved
Often related to cellular signaling, metabolic processes, or gene expression regulation.
Understanding the mechanism of action is crucial for harnessing the compound's potential in therapeutic applications and furthering its development in various research areas.
Comparison with Similar Compounds
When compared with other compounds with similar structures, 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole stands out due to its unique reactivity and potential applications. Similar compounds might include:
1,3-Benzothiadiazole derivatives
: Sharing the benzothiadiazole core but differing in substituent groups, impacting their reactivity and applications.
Chloropyridine-based compounds
: Featuring the chloropyridine moiety, utilized in different contexts for their distinctive chemical properties.
Overall, the uniqueness of this compound lies in its specific combination of functional groups and their synergistic effects, making it a compound of significant interest in diverse scientific fields.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c19-14-10-20-6-3-17(14)25-11-12-4-7-23(8-5-12)18(24)13-1-2-15-16(9-13)22-26-21-15/h1-3,6,9-10,12H,4-5,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYKKWMSRVXZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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